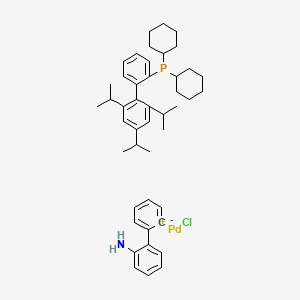

Xphos-PD G2

Description

BenchChem offers high-quality Xphos-PD G2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xphos-PD G2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49P.C12H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXMDSGYOJBEBA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H59ClNPPd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to XPhos-Pd-G2: Mechanism, Application, and Best Practices

Abstract

This technical guide provides a comprehensive overview of XPhos-Pd-G2, a highly efficient second-generation palladium precatalyst that has become indispensable in modern organic synthesis. We will dissect its structural attributes, elucidate the mechanism of its activation and catalytic turnover, and present field-proven protocols for its application in key cross-coupling reactions. Designed for researchers, chemists, and drug development professionals, this document aims to bridge theoretical understanding with practical execution, explaining not just the "how" but the fundamental "why" behind its exceptional performance. By grounding our discussion in authoritative literature and providing detailed experimental workflows, we offer a robust resource for leveraging XPhos-Pd-G2 to accelerate research and development.

The Evolution of Palladium Precatalysts: The Imperative for Stable, High-Activity Systems

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision.[1] Historically, catalytic systems were generated in situ by combining a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, with a phosphine ligand. While effective, this approach suffers from significant drawbacks, including sensitivity to air and moisture, inconsistent formation of the active Pd(0) species, and the potential for ligand degradation, leading to variable reaction outcomes and the formation of undesirable palladium black.

To overcome these limitations, the concept of the "precatalyst" was developed. A precatalyst is a stable, well-defined metal-ligand complex that is readily activated under the reaction conditions to generate the true active catalyst. The Buchwald group pioneered the development of dialkylbiaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), which are exceptionally bulky and electron-rich.[2] These properties are critical for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3]

The "Generation 2" (G2) precatalysts, including XPhos-Pd-G2, incorporate a 2-aminobiphenyl ancillary ligand. This innovation provides a thermally stable, air-tolerant solid that, upon exposure to a base, undergoes rapid and quantitative reductive elimination to form the highly reactive, monoligated Pd(0) species essential for catalysis.[4][5][6] This reliable activation mechanism ensures high catalytic activity at low loadings, making G2 systems superior in efficiency and reproducibility compared to their in situ counterparts.[7]

Core Chemistry and Mechanism of XPhos-Pd-G2

Structural Properties and Characteristics

XPhos-Pd-G2 is a well-defined Pd(II) complex that is convenient to handle due to its stability.[8] Its structure combines the high-performance XPhos ligand with the activatable 2-aminobiphenyl scaffold.

| Property | Value | Reference |

| Chemical Name | Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) | |

| CAS Number | 1310584-14-5 | [9] |

| Molecular Formula | C₄₅H₅₉ClNPPd | [9] |

| Molecular Weight | 786.80 g/mol | [9] |

| Appearance | Turquoise, grey, or dark green powder | [5] |

The Activation Mechanism: Generating the Active Catalyst

The defining feature of a G2 precatalyst is its clean and efficient activation pathway. The Pd(II) center is pre-complexed with the XPhos ligand and the 2-aminobiphenyl group. In the presence of a base, the 2-aminobiphenyl ligand is deprotonated, triggering a rapid reductive elimination. This process releases the Pd(0) center, which remains coordinated to the single XPhos ligand, forming the true catalytic species, (XPhos)Pd(0). A byproduct of this activation is carbazole.[4][5][6]

While often considered an innocent byproduct, recent mechanistic studies have revealed that carbazole can play a role in the catalytic cycle. It can coordinate to Pd(II) intermediates, forming a stable off-cycle reservoir that may prevent catalyst decomposition and slowly release the active species back into the productive cycle.[10][11] This can contribute to the overall stability and longevity of the catalyst during the reaction.

The Catalytic Cycle in Action: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for constructing C(sp²)–C(sp²) bonds and is a primary application for XPhos-Pd-G2.[12] The bulky, electron-donating XPhos ligand is instrumental in facilitating each step of the catalytic cycle, particularly with challenging or sterically hindered substrates.

-

Oxidative Addition : The highly reactive, coordinatively unsaturated (XPhos)Pd(0) species readily inserts into the carbon-halide bond of the aryl electrophile (Ar-X), forming a Pd(II) intermediate. The electron-rich nature of XPhos accelerates this typically rate-limiting step.

-

Transmetalation : The organoboron reagent (R-B(OH)₂), activated by the base to form a more nucleophilic boronate species, transfers its organic group (R) to the palladium center. This displaces the halide and forms a diaryl-Pd(II) complex.

-

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the product (Ar-R) and regenerating the active (XPhos)Pd(0) catalyst, which re-enters the cycle. The steric bulk of XPhos promotes this final step, preventing side reactions.[3][4]

Practical Applications & Experimental Protocols

XPhos-Pd-G2 demonstrates remarkable versatility across a range of cross-coupling reactions. Below are representative protocols for its most common and impactful applications.

Suzuki-Miyaura Coupling of Heteroaryl Chlorides

This reaction is crucial for synthesizing complex molecules in drug discovery, particularly when coupling cost-effective and readily available chloro-heterocycles.[4][6]

Representative Protocol: Synthesis of 7-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine.[4]

-

Reaction Setup : To a microwave vial equipped with a magnetic stir bar, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), 4-fluorophenylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

-

Catalyst Addition : Add XPhos-Pd-G2 (2 mol%).

-

Solvent Addition : Add a degassed solvent mixture of DMF:EtOH:H₂O (1:1:0.5).

-

Inert Atmosphere : Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.

-

Reaction : Heat the mixture in a microwave reactor to 100 °C for 30-40 minutes. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

-

Workup & Purification : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

| Substrate 1 | Substrate 2 | Base | Solvent | Temp. | Time | Yield |

| 7-chloro-6-azaindole | 4-fluorophenyl boronic acid | K₃PO₄ | DMF/EtOH/H₂O | 100 °C | 30 min | 90% |

| 7-chloro-6-azaindole | 3,4-difluorophenyl boronic acid | K₃PO₄ | DMF/EtOH/H₂O | 100 °C | 30 min | 88% |

| 7-chloro-6-azaindole | 4-pyridyl boronic acid | K₃PO₄ | DMF/EtOH/H₂O | 100 °C | 40 min | 85% |

(Data adapted from Savitha, et al., Mol Divers, 2019.[4])

Buchwald-Hartwig Amination

The formation of C-N bonds is one of the most frequently performed reactions in medicinal chemistry.[13] XPhos-Pd-G2 excels at coupling aryl halides, including challenging chlorides, with a wide variety of amines.[8]

Representative Protocol: Amination of 4-Chlorotoluene with Morpholine.

-

Reaction Setup : To an oven-dried, two-necked flask under a nitrogen atmosphere, add the palladium source (e.g., Pd(dba)₂, 1.5 mol%), the XPhos ligand (3.0 mol%), and sodium tert-butoxide (NaOtBu, 2.0 eq.). Note: While this protocol uses an in-situ system, XPhos-Pd-G2 (1.5 mol%) can be used directly, simplifying the procedure.

-

Solvent Addition : Add anhydrous, degassed toluene. Stir the mixture at room temperature for 5 minutes.

-

Reagent Addition : Add 4-chlorotoluene (1.0 eq.) and morpholine (1.5 eq.) to the flask.

-

Reaction : Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6 hours. Monitor progress by GC or TLC.

-

Workup & Purification : Cool the reaction to room temperature and quench with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

General Laboratory Workflow

The reliability of G2 precatalysts simplifies the experimental setup. The following workflow is broadly applicable.

Conclusion: The Scientist's Catalyst of Choice

XPhos-Pd-G2 represents a significant advancement in palladium catalysis, offering a powerful combination of stability, activity, and reliability. Its ability to be handled in air, combined with its rapid activation to a highly potent catalytic species, empowers chemists to perform complex bond formations with greater efficiency and reproducibility.[7] This has had a profound impact on the synthesis of active pharmaceutical ingredients, functional materials, and other high-value chemical entities. By understanding its underlying mechanism and employing robust experimental protocols, researchers can fully exploit the capabilities of this exceptional catalyst to accelerate innovation.

References

-

Savitha, C. S., Kumar, C. S. A., Haridas, K. R., Padusha, M. S. A., & Sajith, A. M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697–707. [Link]

-

Pakkath, R., Karuvalam, R. P., Kumar, C. S. A., Haridas, K. R., Padusha, M. S. A., & Sajith, A. M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. SpringerLink. [Link]

-

American Elements. (n.d.). XPhos Pd G2. Retrieved from [Link]

-

Sharma, P., & Kumar, A. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

-

Wikipedia. (n.d.). XPhos. Retrieved from [Link]

-

PubMed. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. National Center for Biotechnology Information. [Link]

-

Johnson Matthey. (n.d.). BPC 201: XPhos Gen 2. Retrieved from [Link]

-

Casademont-Reig, I., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis. [Link]

-

Grokipedia. (n.d.). XPhos. Retrieved from [Link]

-

Kwong, F. Y., & Buchwald, S. L. (2004). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

Casademont-Reig, I., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. nasc.ac.in [nasc.ac.in]

- 5. XPhos Pd G2 | 1310584-14-5 [chemicalbook.com]

- 6. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BPC 201: XPhos Gen 2 | CAS 1310584 14 5 | Johnson Matthey [matthey.com]

- 8. XPhos - Wikipedia [en.wikipedia.org]

- 9. chemscene.com [chemscene.com]

- 10. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. americanelements.com [americanelements.com]

- 13. preprints.org [preprints.org]

An In-depth Technical Guide to XPhos-Pd-G2: Structure, Properties, and Application in Modern Cross-Coupling

Introduction: The Evolution Toward a Superior Catalyst

In the landscape of synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. The efficacy of these transformations hinges on the performance of the palladium catalyst. Early systems, often generated in-situ from a palladium salt and a phosphine ligand, suffered from inconsistencies and required high catalyst loadings. This led to the development of well-defined "precatalysts"—stable, isolable complexes that reliably generate the active catalytic species under reaction conditions.

The Buchwald group's introduction of bulky, electron-rich dialkylbiaryl phosphine ligands revolutionized the field, enabling the coupling of previously unreactive substrates like aryl chlorides.[1] XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) stands out within this class for its remarkable ability to promote efficient oxidative addition and reductive elimination.[2] XPhos-Pd-G2 is a second-generation (G2) precatalyst that incorporates this powerful ligand into a highly stable and efficient complex, designed for rapid activation and broad utility.[3] This guide provides an in-depth analysis of the structure, properties, mechanism, and practical application of XPhos-Pd-G2 for researchers in drug development and chemical synthesis.

Molecular Architecture and Rationale

The exceptional performance of XPhos-Pd-G2 is a direct result of its unique molecular structure, where each component is engineered for a specific function. The complex consists of a central palladium(II) atom coordinated to the XPhos ligand, a chloride ion, and a 2-aminobiphenyl fragment.[4]

-

The XPhos Ligand : This is the engine of the catalyst's high reactivity. Its key features are:

-

Steric Bulk : The dicyclohexylphosphino group and the triisopropyl-substituted biphenyl backbone create a sterically demanding environment around the palladium center.[5] This bulkiness promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is crucial for the oxidative addition of challenging substrates like aryl chlorides.[6]

-

Electron-Rich Nature : The alkyl groups on the phosphorus atom and the biaryl scaffold donate electron density to the palladium center. This electronic property accelerates the rate-limiting oxidative addition step in many cross-coupling cycles.[1]

-

-

The 2-Aminobiphenyl Fragment : This is the defining feature of the G2 precatalyst. It serves as a disposable activator. Upon exposure to a base or mild heat, this fragment is cleanly eliminated via reductive elimination, reliably generating the active Pd(0) species.[3][7] This controlled activation mechanism avoids the formation of undesirable palladium clusters or inactive species that can plague in-situ catalyst generation.[8]

Physicochemical and Safety Profile

For any laboratory reagent, a clear understanding of its physical properties and handling requirements is paramount. XPhos-Pd-G2 is valued for its convenient handling characteristics as an air-stable solid.[4]

| Property | Value |

| CAS Number | 1310584-14-5 |

| Molecular Formula | C₄₅H₅₉ClNPPd |

| Molecular Weight | 786.80 g/mol |

| Appearance | White to off-white or light-colored powder |

| Melting Point | 202-210 °C |

| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), toluene, and dioxane.[3] |

| Stability | Air-stable solid, allowing for easier storage and handling compared to sensitive Pd(0) sources. |

Safety and Handling: XPhos-Pd-G2 is classified as an irritant. It may cause skin, eye, and respiratory irritation.[4]

-

Handling : Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.

-

Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[9]

Mechanism of Activation and Catalysis

The "precatalyst" designation signifies that XPhos-Pd-G2 is not the active catalyst itself but the direct precursor to it. Its activation is a key step that ensures the efficient initiation of the catalytic cycle.

1. Precatalyst Activation: The process begins with the base-mediated reductive elimination of the 2-aminobiphenyl group. This step reduces the palladium center from Pd(II) to the catalytically active Pd(0) state and liberates a coordination site, forming the crucial monoligated Pd(0)-XPhos species. This clean and rapid activation is a primary advantage of the G2 architecture.[3][10]

2. The Catalytic Cycle (Suzuki-Miyaura Example): Once activated, the Pd(0)L (L = XPhos) species enters the catalytic cycle. The Suzuki-Miyaura coupling is a representative and widely used application.[11][12]

Caption: Activation and Catalytic Cycle of XPhos-Pd-G2 in Suzuki-Miyaura Coupling.

Scope of Application in Cross-Coupling

XPhos-Pd-G2 is a versatile catalyst with demonstrated efficacy across a wide range of cross-coupling reactions, making it a valuable tool for medicinal and process chemists.[13] Its ability to couple challenging substrates with low catalyst loadings (often 0.1-2 mol%) is particularly noteworthy.[14]

| Reaction Type | Substrate Scope | Key Advantages |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl chlorides, bromides, tosylates, and triflates with various boronic acids and esters.[11][15] | Highly effective for less reactive aryl chlorides; tolerates a wide range of functional groups. |

| Buchwald-Hartwig Amination | Aryl/heteroaryl chlorides and bromides with primary/secondary amines, amides, and other N-nucleophiles.[16] | Overcomes the challenges of C-N bond formation with sterically hindered or electron-rich partners. |

| Negishi Coupling | Aryl halides with organozinc reagents.[13] | Provides a reliable method for C(sp²)-C(sp³) bond formation. |

| Sonogashira Coupling | Aryl halides with terminal alkynes.[13] | Enables the efficient synthesis of aryl alkynes, often under copper-free conditions. |

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, validated starting point for the Suzuki-Miyaura cross-coupling of an aryl chloride, adapted from established methodologies.[17]

Objective: To couple a generic aryl chloride with an arylboronic acid.

Materials:

-

Aryl Chloride (1.0 equiv)

-

Arylboronic Acid (1.5 equiv)

-

XPhos-Pd-G2 (1-2 mol%)

-

Potassium Phosphate (K₃PO₄, 2.5 equiv)

-

Solvent System: DMF/EtOH/H₂O (1:1:0.5 ratio, to make a ~0.15 M solution)

-

Microwave reactor vials and stir bars

Workflow Diagram:

Caption: General Experimental Workflow for a Microwave-Assisted Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

-

Reaction Setup : To a microwave reactor vial containing a magnetic stir bar, add the aryl chloride (e.g., 0.3 mmol, 1.0 equiv), the arylboronic acid (0.45 mmol, 1.5 equiv), and potassium phosphate (0.75 mmol, 2.5 equiv).

-

Catalyst Addition : In a separate vial, weigh XPhos-Pd-G2 (e.g., 0.006 mmol, 2 mol%) and add it to the reaction vial.

-

Solvent Addition : Add the degassed DMF/EtOH/H₂O solvent mixture (2 mL) to the vial.

-

Inerting : Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.

-

Reaction : Place the vial in the microwave reactor. Heat the mixture with stirring to the target temperature (a good starting point is 100 °C) for 30 minutes.

-

Monitoring : After cooling, the reaction progress can be checked by TLC or LC-MS. If incomplete, the reaction can be heated for a longer duration.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

XPhos-Pd-G2 represents a pinnacle of rational catalyst design, offering a powerful combination of high reactivity, broad substrate scope, and operational simplicity. Its well-defined structure provides a reliable and efficient entry into the catalytic cycle, generating the active monoligated Pd(0) species cleanly and predictably. For researchers and scientists in drug development, this precatalyst is an indispensable tool, enabling the construction of complex molecular architectures with a level of efficiency and predictability that accelerates the pace of innovation.

References

-

Savitha, S., Padusha, M. S. A., S. S. M. Abdul Majeed, et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. [Link][10][11][17]

-

Galiana-Cameo, A., et al. (2020). Evaluating Electronic and Steric Properties of Bulky Dialkylterphenyl Phosphine Ligands. Inorganica Chimica Acta. [Link][5]

-

Savitha, S., Padusha, M. S. A., & Majeed, S. S. M. A. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity. [Link][10]

-

Al-Amin, M., & El-Faham, A. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link][14]

-

Reddy, V. P. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Aminations. Synlett. [Link][15]

-

Doyle Group. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from The Doyle Group website. [Link][18]

-

McGuire, M. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Rowan University. [Link][19]

-

ResearchGate. (n.d.). Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from ResearchGate. [Link][12]

-

Smith, A. M., et al. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(40), 15156-15167. [Link][6]

-

J&K Scientific LLC. (2026). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific website. [Link][16]

-

Kinzel, T. (2010). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. Massachusetts Institute of Technology. [Link][20]

-

Cope, C. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from University of Nottingham. [Link][21]

-

Colobert, F., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35741-35750. [Link][22]

-

Hazari, N., et al. (2020). and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. HUSCAP. [Link][23]

-

Espinet, P., et al. (2024). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot/Two-Step Catalyses with 2-Biaryl-Dialkylphosphine Ligands. Advanced Synthesis & Catalysis. [Link][6][8]

-

American Elements. (n.d.). XPhos Pd G2. Retrieved from American Elements website. [Link][4]

Sources

- 1. 膦配體 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. XPhos Pd G2 | 1310584-14-5 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. idus.us.es [idus.us.es]

- 6. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]

- 7. wap.guidechem.com [wap.guidechem.com]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. chemscene.com [chemscene.com]

- 10. nasc.ac.in [nasc.ac.in]

- 11. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 14. preprints.org [preprints.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. jk-sci.com [jk-sci.com]

- 17. researchgate.net [researchgate.net]

- 18. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 19. hammer.purdue.edu [hammer.purdue.edu]

- 20. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]

- 21. bristol.ac.uk [bristol.ac.uk]

- 22. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

Advanced Synthesis and Mechanistic Profiling of the XPhos-Pd-G2 Precatalyst

Executive Summary

The advent of well-defined Pd(II) precatalysts has fundamentally transformed the landscape of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex C–C and C–heteroatom bonds[1]. Among these, the second-generation Buchwald precatalyst, XPhos-Pd-G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)), stands out as a benchmark reagent. It provides an air- and moisture-stable source of highly active, monoligated L-Pd(0) species[2]. This whitepaper dissects the mechanistic rationale behind the G2 scaffold, details the causality of its one-pot synthesis, and provides a self-validating experimental protocol for drug development professionals and synthetic chemists.

Mechanistic Rationale: The Evolution to the G2 Scaffold

First-generation (G1) Buchwald precatalysts utilized a phenethylamine scaffold. While effective, they suffered from sluggish activation kinetics when exposed to weak bases at room temperature, limiting their utility with highly sensitive substrates[3][4].

The transition to the G2 scaffold involved replacing the aliphatic amine with a 2-aminobiphenyl backbone[3][5].

The Causality of Activation: The palladium-bound aromatic amine in the G2 scaffold possesses a significantly lower pKa than its aliphatic counterpart in G1[3][4]. This enhanced acidity is the critical thermodynamic driver that allows for near-instantaneous deprotonation by mild, weak bases (e.g., K₃PO₄, K₂CO₃) at room temperature[3][6]. Following deprotonation, the transient palladium amido complex undergoes rapid C–N reductive elimination. This cleanly ejects a benign carbazole byproduct and yields the catalytically active, 14-electron monoligated XPhos-Pd(0) species, preventing catalyst sequestration in an unreactive resting state.

Caption: Activation pathway of XPhos-Pd-G2 generating the active Pd(0) species.

Strategic Logic of the One-Pot Synthesis

The synthesis of XPhos-Pd-G2 is elegantly designed as a telescoping, one-pot sequence that avoids the isolation of sensitive organometallic intermediates[3][4]. Every reagent introduced serves a specific mechanistic purpose:

-

Palladium(II) Acetate & 2-Aminobiphenyl : Pd(OAc)₂ acts as both the metal source and an internal base. The acetate ligands facilitate the electrophilic C–H activation of the 2-aminobiphenyl ring via a Concerted Metalation-Deprotonation (CMD) pathway, forming an acetate-bridged palladacycle dimer.

-

Lithium Chloride (LiCl) : The acetate-bridged dimer is often less predictably reactive toward phosphine cleavage. The addition of LiCl drives an anion exchange, replacing the bridging acetates with chlorides[4][6]. The resulting chloro-bridged dimer is thermodynamically stable and primes the complex for clean ligand ligation.

-

XPhos Ligand : The introduction of the bulky dialkylbiaryl phosphine (XPhos) selectively cleaves the chloro-bridged dimer[3][6]. The extreme steric demand of the triisopropylphenyl ring on XPhos ensures that only one phosphine ligand coordinates to the palladium center, locking in the critical 1:1 Pd:Ligand ratio required for downstream catalytic efficacy[1].

Caption: One-pot synthesis workflow of the XPhos-Pd-G2 precatalyst.

Experimental Methodology: Self-Validating Protocol

The following protocol details the one-pot synthesis of the XPhos-Pd-G2 precatalyst. It is designed to be self-validating, utilizing visual cues to confirm the success of intermediate steps.

Reagents Required:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Aminobiphenyl

-

Lithium chloride (LiCl) (Ultra-dry)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes or Pentane (Anti-solvent)

Step-by-Step Procedure:

-

Cyclometalation: To an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (1.0 equiv) and 2-aminobiphenyl (1.05 equiv). Suspend the solids in anhydrous THF (to achieve a ~0.2 M concentration).

-

Thermal Activation: Heat the mixture to 60 °C and stir for 1 to 2 hours. Validation Check: The reaction will transition from a reddish-brown suspension to a darker, homogeneous solution as the acetate-bridged dimer forms and starting materials are consumed.

-

Anion Exchange: Cool the reaction mixture to room temperature. Add LiCl (2.0 to 3.0 equiv) dissolved in a minimal volume of anhydrous THF or methanol. Stir for 30 minutes. Validation Check: A subtle color shift and potential micro-precipitation indicate the successful exchange to the chloro-bridged dimer[4][6].

-

Ligand Ligation: Add the XPhos ligand (1.05 equiv relative to initial Pd) directly to the reaction mixture. Stir at room temperature for 1 to 2 hours. Validation Check: The bulky phosphine cleaves the dimer, typically resulting in a lighter, distinct color change (often yellowish-orange) as the monomeric XPhos-Pd-G2 precatalyst forms[3][6].

-

Isolation and Purification: Concentrate the solvent under reduced pressure to approximately one-third of its original volume. Induce precipitation by slowly adding an anti-solvent (hexanes or pentane) while stirring vigorously.

-

Recovery: Filter the resulting solid through a sintered glass frit, wash thoroughly with cold pentane to remove unreacted ligand and biphenyl traces, and dry under high vacuum. The resulting XPhos-Pd-G2 is an air-stable solid ready for benchtop use[5].

Comparative Efficacy and Kinetic Advantages

The primary advantage of the G2 precatalyst over in-situ generated catalysts or G1 variants is the sheer speed of Pd(0) generation. This is empirically proven when coupling highly unstable substrates, such as polyfluorophenyl boronic acids, which are prone to rapid protodeboronation in basic media. The catalyst must activate and undergo oxidative addition faster than the substrate degrades[3][6].

Table 1: Comparative Efficacy in the Suzuki-Miyaura Coupling of Unstable Polyfluorophenyl Boronic Acids

| Catalyst System | Base | Temperature | Time | Yield (%) | Mechanistic Outcome |

| Pd(OAc)₂ + XPhos | K₃PO₄ | 25 °C | 24 h | < 10% | Slow reduction to Pd(0); substrate degrades before coupling. |

| XPhos-Pd-G1 | K₃PO₄ | 60 °C | 12 h | 45% | Requires heat to activate; thermal degradation of boronic acid occurs. |

| XPhos-Pd-G2 | K₃PO₄ | 25 °C | 0.5 h | > 90% | Instantaneous RT activation; outcompetes protodeboronation[3][6]. |

Quality Control and Analytical Characterization

While XPhos-Pd-G2 is robust, trace impurities from suboptimal synthesis can severely suppress catalytic activity. Common impurities include unreacted PdCl₂(XPhos)₂ or neutral N-coordinated 2-aminobiphenyl complexes[7][8].

Validation Standards:

-

³¹P NMR Spectroscopy: A single sharp peak should be observed, confirming the 1:1 ligand-to-metal ratio. The presence of multiple phosphorus signals indicates incomplete dimer cleavage or the formation of bis-ligated inactive species. Free phosphine oxide should be entirely absent[7][8].

-

¹H NMR Spectroscopy: Used to verify the integrity of the 2-aminobiphenyl backbone and ensure the absence of free, uncoordinated XPhos ligand[7][8].

References

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids ACS Publications (J. Am. Chem. Soc. 2010)[Link]

-

Buchwald precatalysts G2 and G3 Johnson Matthey[Link]

-

Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy ResearchGate / Molecules[Link]

-

Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands PMC / NIH[Link]

Sources

- 1. Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. media.abcr.com [media.abcr.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

XPhos-Pd-G2 (CAS 1310584-14-5): Mechanistic Logic and Application Protocols for Advanced Cross-Coupling

In modern pharmaceutical development and complex natural product synthesis, the construction of sterically hindered or electronically deactivated carbon-carbon (C–C) and carbon-heteroatom (C–X) bonds is a persistent challenge. The advent of Buchwald’s second-generation (G2) palladacycle precatalysts revolutionized this space.

This technical guide provides an in-depth analysis of XPhos-Pd-G2 (CAS: 1310584-14-5) [1], dissecting the physicochemical logic behind its design, the mechanistic causality of its activation, and self-validating protocols for deploying it in challenging cross-coupling environments.

Physicochemical Profile & Structural Logic

XPhos-Pd-G2 is a preformed, air-stable Palladium(II) complex. Unlike in situ catalyst generation (e.g., mixing Pd2(dba)3 with free XPhos ligand), the G2 precatalyst guarantees a precise 1:1 ligand-to-metal ratio. This prevents the formation of off-cycle L2Pd(0) species, which are kinetically sluggish and prone to decomposition[2].

Table 1: Physicochemical Properties of XPhos-Pd-G2

| Property | Specification |

| CAS Number | 1310584-14-5[1] |

| Chemical Name | Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) |

| Molecular Formula | C45H59ClNPPd |

| Molecular Weight | 786.80 g/mol [1] |

| Appearance | Turquoise, grey, or dark green powder[3] |

| Air/Moisture Stability | Highly stable at room temperature (Benchtop stable)[4] |

The "Why": G1 vs. G2 Scaffold Evolution

To understand the power of XPhos-Pd-G2, we must examine its structural evolution. First-generation (G1) precatalysts utilized a 2-phenylethan-1-amine scaffold. While effective, the aliphatic amine in G1 required relatively strong bases or elevated temperatures to undergo deprotonation—the critical first step of catalyst activation.

Buchwald's G2 precatalysts replaced this with a 2-aminobiphenyl scaffold [4]. The aromatic amine in the G2 complex is significantly more acidic than its aliphatic predecessor. Causality: This increased acidity allows the G2 precatalyst to be rapidly deprotonated by weak bases (such as K3PO4 or Cs2CO3 ) at room temperature or mild heating (40 °C)[4]. This mild activation is the exact reason XPhos-Pd-G2 is the premier choice for coupling unstable substrates, such as 2-heteroaryl boronic acids, which readily protodeboronate under harsh basic conditions[5].

Mechanistic Pathway: The 12-Electron Active Species

The defining feature of XPhos-Pd-G2 is its ability to rapidly and cleanly generate a highly reactive, 12-electron L1Pd(0) species[2].

Activation pathway of XPhos-Pd-G2 to the active L1Pd(0) catalyst.

Mechanistic Breakdown:

-

Deprotonation: The weak base removes the proton from the 2-aminobiphenyl ligand and the chloride ion, forming a transient amido-Pd(II) complex.

-

Reductive Elimination: The complex undergoes spontaneous reductive elimination, ejecting carbazole as a benign byproduct and yielding the monoligated L1Pd(0) species.

-

Oxidative Addition: The extreme electron deficiency (12-electron count) and steric bulk of the XPhos ligand force the L1Pd(0) center to rapidly undergo oxidative addition into the aryl halide ( Ar-X ) bond, bypassing the resting states that plague traditional Pd(PPh3)4 systems[2].

Experimental Methodology: A Self-Validating Protocol

The following protocol details the Suzuki-Miyaura cross-coupling of highly unstable 2-heteroaryl boronic acids—a transformation explicitly solved by the development of XPhos-Pd-G2 by Kinzel, Zhang, and Buchwald in 2010[5].

Every step in this workflow is designed as a self-validating system to prevent catalyst poisoning and substrate degradation.

Step-by-step experimental workflow for XPhos-Pd-G2 cross-coupling.

Step-by-Step Protocol: Coupling of Unstable Boronic Acids

-

Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the unstable 2-heteroaryl boronic acid (1.5 equiv), and K3PO4 (2.0 equiv).

-

Causality: K3PO4 is selected because it is a weak base. It is basic enough to trigger the deprotonation of the G2 scaffold, but mild enough to prevent the rapid protodeboronation (decomposition) of the sensitive boronic acid[5].

-

-

Catalyst Loading: Add XPhos-Pd-G2 (1.0 to 2.0 mol%).

-

Causality: Weighing the precatalyst on the benchtop is safe due to its Pd(II) oxidation state. The low loading is sufficient because the G2 activation kinetics ensure near 100% conversion to the active catalyst[4].

-

-

Atmospheric Control: Seal the tube with a septum, evacuate under high vacuum, and backfill with ultra-pure Argon. Repeat this cycle three times.

-

Causality: While the precatalyst is air-stable, the generated 12-electron L1Pd(0) intermediate is hyper-reactive and highly susceptible to oxidation by atmospheric O2 . Strict anaerobiosis during the reaction is non-negotiable[2].

-

-

Solvent Addition: Via syringe, add degassed THF and degassed 0.5 M aqueous K3PO4 (typically in a 1:2 volume ratio).

-

Causality: Biphasic conditions facilitate the dissolution of the inorganic base, maximizing the interfacial surface area for transmetalation, while THF solubilizes the organic substrates.

-

-

Reaction Execution: Stir the biphasic mixture vigorously at 40 °C for 30 to 120 minutes.

-

Causality: The G2 scaffold's low activation barrier allows for mild heating. Kinetically, this temperature accelerates the cross-coupling cycle to outpace the thermal decomposition pathway of the boronic acid[5].

-

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na2SO4 , filter, and concentrate for column chromatography.

Comparative Performance Data

To quantify the operational superiority of XPhos-Pd-G2, we must compare it against legacy systems. The data below illustrates the yield disparities when coupling highly unstable substrates (e.g., 2-thiopheneboronic acid) with sterically hindered aryl chlorides.

Table 2: Catalyst Efficacy Comparison for Unstable Substrates

| Catalyst System | Base | Temp (°C) | Time | Yield (%) | Mechanistic Limitation |

| Pd(PPh3)4 | Na2CO3 | 80 °C | 12 h | < 15% | Slow oxidative addition; requires high heat causing substrate decomposition. |

Pd2(dba)3

| K3PO4 | 80 °C | 12 h | 45% | Off-cycle dba coordination inhibits the active Pd(0) center. |

| XPhos-Pd-G1 | K3PO4 | 80 °C | 6 h | 68% | Aliphatic amine requires higher heat for activation, risking protodeboronation[2]. |

| XPhos-Pd-G2 | K3PO4 | 40 °C | 1.5 h | 95% | Rapid activation at low temp preserves substrate integrity[5]. |

Note: Data synthesized from benchmark studies on the Suzuki-Miyaura coupling of 2-heteroaryl boronic acids[5].

Conclusion

XPhos-Pd-G2 (CAS 1310584-14-5) is not merely a reagent; it is a rationally designed kinetic delivery system for Pd(0) . By leveraging the increased acidity of the 2-aminobiphenyl ligand, it ensures rapid, low-temperature activation. For drug development professionals and synthetic chemists, adopting XPhos-Pd-G2 translates directly to broader substrate scopes, lower catalyst loadings, and the successful coupling of historically "impossible" highly deactivated or unstable electrophiles and nucleophiles.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.[Link]

-

Hazari, N., Melvin, P. R., & Beromi, M. M. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.[Link]

Sources

Introduction & Molecular Identity

Advanced Catalytic Profiling of XPhos-Pd-G2: Molecular Dynamics, Activation Kinetics, and Cross-Coupling Methodologies

In the landscape of modern palladium-catalyzed cross-coupling, the efficient generation of the active monoligated L−Pd(0) species is the primary thermodynamic hurdle. The Buchwald group revolutionized this process through the development of preformed palladacycles. Among these, the second-generation precatalyst, XPhos-Pd-G2 , stands out as a critical tool for pharmaceutical synthesis, enabling rapid room-temperature activation and unprecedented functional group tolerance.

Before designing a synthetic route, it is imperative to understand the exact physicochemical parameters of the catalyst. Table 1 summarizes the quantitative molecular profile of XPhos-Pd-G2.

Table 1: Physicochemical Profile of XPhos-Pd-G2

| Property | Value |

|---|---|

| Chemical Name | Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) |

| CAS Number | 1310584-14-5[1] |

| Molecular Formula | C45H59ClNPPd[2] |

| Molecular Weight | 786.80 g/mol [1],[2] |

| Melting Point | 202-210 °C[2] |

| Appearance | White to off-white powder[2] |

Mechanistic Causality: The Thermodynamic Advantage of the G2 Architecture

As process chemists, we must evaluate why a catalyst outperforms its predecessors. In traditional Pd(II) systems, the reduction to the active Pd(0) species is often the rate-limiting step, requiring elevated temperatures, strong bases, or exogenous reducing agents.

The first-generation (G1) Buchwald precatalysts utilized a 2-phenylethan-1-amine backbone. Due to the lower acidity of this aliphatic amine, G1 complexes still required relatively strong basic conditions to initiate deprotonation[3]. XPhos-Pd-G2 solves this by replacing the aliphatic backbone with a 2-aminobiphenyl scaffold .

The Kinetic Result: The aromatic amine proton in the G2 architecture is significantly more acidic. This allows weak, mild bases (such as K3PO4 , K2CO3 , or KOAc ) to deprotonate the complex instantaneously at room temperature,[3]. Following deprotonation, the intermediate undergoes rapid reductive elimination. This expels a carbazole byproduct and quantitatively yields the highly active, monoligated L−Pd(0) species with a precise 1:1 ligand-to-palladium ratio.

Fig 1. Activation pathway of XPhos-Pd-G2 yielding the active L-Pd(0) species via weak base.

This instantaneous room-temperature activation dictates reaction viability for sensitive substrates. For example, in borylation reactions utilizing bis-boronic acid (BBA), BBA decomposes rapidly upon prolonged exposure to unactivated Pd(II)[4]. The rapid generation of Pd(0) by XPhos-Pd-G2 outpaces this decomposition, securing high yields that are impossible with slower-activating precatalysts[4].

Comparative Precatalyst Landscape

To justify the selection of XPhos-Pd-G2 over other generations, Table 2 outlines the evolutionary advantages across the Buchwald precatalyst series.

Table 2: Buchwald Precatalyst Generational Comparison

| Generation | Amine Backbone | Activation Base Requirement | Key Operational Advantage |

|---|---|---|---|

| G1 | 2-phenylethan-1-amine | Strong bases (e.g., NaOtBu) | Highly active at low temperatures post-activation[3]. |

| G2 | 2-aminobiphenyl | Weak bases (e.g., K3PO4 , K2CO3 ) | Rapid RT activation; accommodates base-sensitive substrates,[3]. | | G3 | 2-aminobiphenyl (Mesylate leaving group) | Weak bases | Superior solubility; accommodates extremely bulky ligands (e.g., BrettPhos)[3]. |

Self-Validating Protocol: One-Pot Borylation / Suzuki-Miyaura Coupling

The following methodology details a highly efficient two-step, one-pot borylation and Suzuki cross-coupling workflow utilizing XPhos-Pd-G2 at a remarkably low catalyst loading (1 mol %)[4].

Reagents & Stoichiometry

-

Aryl chloride: 1.0 equiv

-

Bis-boronic acid (BBA), B2(OH)4 : 3.0 equiv

-

KOAc : 3.0 equiv

-

XPhos-Pd-G2: 1 mol %

-

XPhos ligand: 2 mol %

-

Solvent: Ethanol (0.1 M)

Step-by-Step Methodology

-

Vessel Preparation: In an oven-dried glass vessel equipped with a Teflon-sealed cap, add the solid reagents: XPhos-Pd-G2 (1 mol %), XPhos (2 mol %), KOAc (3.0 equiv), and B2(OH)4 (3.0 equiv)[4].

-

Causality Note: Weighing these bench-stable solids in air is permissible, but the vessel must be subsequently purged with argon. Oxygen intrusion will rapidly quench the L−Pd(0) species once generated.

-

-

Solvent Addition & In-Situ Activation: Introduce the aryl chloride (1.0 equiv) and degassed ethanol to achieve a 0.1 M concentration[4].

-

Causality Note: Upon solvent addition, the KOAc immediately deprotonates the G2 precatalyst at room temperature. This instantly forms Pd(0), neutralizing the Pd(II) threat and preventing the degradation of the sensitive BBA reagent[4].

-

-

Borylation Phase: Heat the reaction mixture to 80 °C for 2 hours. A distinct color change (often shifting to a dark or clear hue depending on the substrate) signifies the completion of the borylation phase[4].

-

Cross-Coupling Phase: Cool the vessel to room temperature. Add 3.0 equivalents of 1.8 M aqueous K2CO3 and 1.0 equivalent of the secondary aryl or heteroaryl halide[4].

-

Final Coupling: Re-heat the mixture to 80 °C for 15 hours.

-

Causality Note: The introduction of aqueous K2CO3 is critical here; it activates the newly formed boronic acid intermediate, facilitating the transmetalation step of the Suzuki-Miyaura cycle.

-

-

Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and purify via flash column chromatography to isolate the final biaryl product[4].

Fig 2. One-pot borylation and Suzuki-Miyaura cross-coupling workflow using XPhos-Pd-G2.

References

- Source: ACS Publications (The Journal of Organic Chemistry)

- Title: XPhos Pd G2 1310584-14-5 Source: Sigma-Aldrich URL

- Title: CAS 1310584-14-5 XPhos Pd G2 Source: Alfa Chemistry URL

- Title: Buchwald Catalysts & Ligands Source: Sigma-Aldrich URL

- Title: G3 and G4 Buchwald Precatalysts Source: Sigma-Aldrich URL

Sources

Introduction: The Pursuit of the Efficient Monoligated Pd(0) Catalyst

An In-depth Technical Guide to Buchwald Second-Generation Precatalysts: Core Principles, Mechanism, and Practical Application

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision. The success of these transformations hinges on the efficient generation and maintenance of the active catalytic species, a monoligated, 12-electron L-Pd(0) complex.[1] Historically, generating this species in situ from traditional palladium sources like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) was often inefficient and unreliable, leading to inconsistent reaction outcomes.[2]

This challenge spurred the development of "precatalysts"—stable, well-defined Pd(II) complexes that reliably generate the active L-Pd(0) species under specific reaction conditions. The Buchwald group has been at the forefront of this innovation, developing successive generations of precatalysts with improved stability, activity, and ease of use. The second-generation (G2) systems marked a significant leap forward, offering a more robust and user-friendly platform for a wide array of cross-coupling reactions.

The Second-Generation Leap: A Structural and Mechanistic Advancement

The primary innovation of the second-generation precatalysts was a fundamental change in the palladacycle's scaffold.[3] While the first-generation (G1) systems utilized a 2-phenylethan-1-amine backbone, the G2 precatalysts are built upon a 2-aminobiphenyl framework.[4][5] This seemingly subtle modification has profound consequences for the catalyst's activation. The aromatic amine in the G2 scaffold is significantly more acidic than the aliphatic amine in G1, which allows for deprotonation and subsequent activation using much weaker bases at milder temperatures.[5]

This architectural shift enables the generation of the active Pd(0) species at room temperature using common and mild bases such as phosphates and carbonates, a significant improvement over the stronger bases or higher temperatures required for G1 activation.[2][3][4] This expanded operational window makes G2 precatalysts highly efficient, allowing for lower catalyst loadings, shorter reaction times, and greater functional group tolerance.[5][6]

Key Advantages of G2 over G1 Precatalysts:

-

Milder Activation: Can be activated by weak bases (e.g., K₃PO₄, Cs₂CO₃) at ambient temperatures.[3][4]

-

Enhanced Reactivity: The greater acidity of the 2-aminobiphenyl N-H bond facilitates faster generation of the active catalyst.[5]

-

Broader Scope: The mild conditions allow for a wider range of substrates and functional groups to be used successfully.

-

High Efficiency: Characterized by low catalyst loadings (typically 0.5–2 mol%) and short reaction times.[2][6]

-

User-Friendly: These catalysts are air- and moisture-stable solids, simplifying handling and reaction setup.[2][7]

Mechanism of Activation: The Pathway to L-Pd(0)

The defining feature of Buchwald palladacycle precatalysts is their ability to provide a clean, rapid, and quantitative entry into the catalytic cycle. The activation of a G2 precatalyst is an elegant, base-promoted process that occurs in situ at the start of the reaction.

-

Base-Promoted Deprotonation: The reaction is initiated by a base, which deprotonates the amine of the 2-aminobiphenyl scaffold.

-

Reductive Elimination: This deprotonation facilitates the reductive elimination of carbazole, a stable and neutral byproduct. In this step, the Pd(II) center is formally reduced to the desired Pd(0) oxidation state.

-

Formation of the Active Catalyst: The process releases the highly reactive, monoligated L-Pd(0) species, where 'L' is the bulky biarylphosphine ligand. This species is now ready to enter the main catalytic cycle.

Caption: Activation pathway of a Buchwald G2 precatalyst.

The Cross-Coupling Catalytic Cycle

Once the L-Pd(0) active catalyst is formed, it drives the cross-coupling reaction through a well-established catalytic cycle. The bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) plays a crucial role by stabilizing the palladium center, promoting the key steps of oxidative addition and reductive elimination, and preventing catalyst decomposition.

-

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the L-Pd(0) species, forming a Pd(II) intermediate.

-

Transmetalation/Association: The nucleophile (e.g., an amine for Buchwald-Hartwig, or a boronic acid derivative for Suzuki-Miyaura) coordinates to the palladium center, displacing the halide. This step is often facilitated by the base.

-

Reductive Elimination: The final step is the reductive elimination of the desired product (Ar-Nu), which forms the new C-C or C-N bond and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Practical Applications and Protocol Guidance

Buchwald G2 precatalysts are workhorses in organic synthesis, demonstrating exceptional performance across a wide range of transformations.[8][9]

| Precatalyst | Common Associated Ligand | Primary Applications | Key Advantages |

| XPhos Pd G2 | XPhos | Suzuki-Miyaura, Buchwald-Hartwig Amination, Negishi, Heck Couplings.[7] | Highly active for coupling aryl chlorides and sterically hindered substrates. |

| SPhos Pd G2 | SPhos | Suzuki-Miyaura, C-N Couplings.[4] | Often shows higher turnover rates and reduced side reactions like protodeboronation in Suzuki couplings.[4] |

| RuPhos Pd G2 | RuPhos | Buchwald-Hartwig amination of very hindered aryl halides and amines. | Excellent for forming sterically congested C-N bonds. |

| XantPhos Pd G2 | XantPhos | Suzuki, Heck, Buchwald-Hartwig, Carbonylation.[7] | The wide bite angle of the XantPhos ligand can offer unique selectivity. |

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of an aryl bromide with a primary amine using XPhos Pd G2.

Reagents & Equipment:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

Primary Amine (1.2 mmol, 1.2 equiv)

-

XPhos Pd G2 (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed toluene (5 mL)

-

Oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere glovebox or Schlenk line

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): In a glovebox, add the aryl bromide, XPhos Pd G2, and sodium tert-butoxide to the reaction vial. If a glovebox is not available, the vial can be charged with the solids, sealed with a septum, and purged with argon or nitrogen for 10-15 minutes.

-

Solvent and Reagent Addition: Add the anhydrous, degassed toluene to the vial via syringe. Follow with the addition of the primary amine. Causality Note: Adding the solid base last or adding the amine before the solvent can sometimes lead to poor mixing and inconsistent results. Preparing a slurry of the solids in the solvent before adding the liquid amine ensures homogeneity.

-

Reaction Execution: Seal the vial tightly and place it in a pre-heated oil bath or heating block set to the desired temperature (typically 80-100 °C). Stir vigorously for the specified reaction time (e.g., 4-24 hours).

-

Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere if the reaction is sensitive) and analyzing by TLC, GC-MS, or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired arylamine.

Troubleshooting Common Issues

Even with robust precatalysts, challenges can arise. A systematic approach is key to resolving them.[10]

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Catalyst Deactivation: Presence of oxygen or water.[10] Suboptimal Base/Solvent: The chosen base may not be strong enough or the solvent may not be appropriate. Impure Reagents: Contaminants in the starting materials can poison the catalyst. | Ensure all solvents are anhydrous and thoroughly degassed. Use high-purity reagents and maintain a strict inert atmosphere.[10] Screen alternative bases (e.g., K₃PO₄, LHMDS) and solvents (e.g., dioxane, THF). |

| Reaction Stalls / Formation of Palladium Black | Catalyst Decomposition: This is often a visual indicator that the L-Pd(0) species is not stable under the reaction conditions, often due to impurities or excessive heat.[10] | Lower the reaction temperature. Re-verify the purity of all reagents and the integrity of the inert atmosphere setup. Ensure the phosphine ligand is robust enough for the conditions. |

| Hydrodehalogenation Side Product | Competing Reaction Pathway: Traces of water can act as a proton source, leading to the reduction of the aryl halide starting material. | Use rigorously dried solvents and reagents. Sometimes, using a slightly less reactive base or lower temperature can disfavor this pathway. |

Limitations and the Path Forward: The Advent of G3

While revolutionary, G2 precatalysts are not without limitations. They can exhibit poor solubility in some common organic solvents and may not be stable in solution for extended periods.[8] Furthermore, their synthesis is not always compatible with the bulkiest and most electron-rich biarylphosphine ligands, such as BrettPhos.[2][8]

These challenges directly led to the development of third-generation (G3) precatalysts. The key innovation in G3 systems was replacing the chloride anion of the G2 scaffold with a more electron-withdrawing, non-coordinating methanesulfonate (mesylate) anion.[2] This change resulted in precatalysts with enhanced solution stability and the ability to accommodate a much broader scope of bulky phosphine ligands, further expanding the toolkit for synthetic chemists.[4]

Conclusion

The development of Buchwald's second-generation precatalysts was a pivotal moment in the field of palladium-catalyzed cross-coupling. By introducing the 2-aminobiphenyl scaffold, these systems provided a highly reliable, efficient, and user-friendly method for generating the active L-Pd(0) catalyst under remarkably mild conditions. Their broad applicability and robust nature have made previously challenging transformations routine, cementing their role as indispensable tools for researchers, scientists, and drug development professionals in the ongoing quest to build molecular complexity with greater control and efficiency.

References

-

A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI. [Link]

-

Buchwald precatalysts G2 and G3. Johnson Matthey. [Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]

-

General mode of activation of the palladium G1, G2 and G3. ResearchGate. [Link]

-

Well-defined nickel and palladium precatalysts for cross-coupling. PMC - NIH. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

-

Buchwald Ligands and Precatalysts Table of Contents. citeseerx.ist.psu.edu. [Link]

-

Herrmann–Beller precatalyst (1) and Buchwald precatalyst generations G1... ResearchGate. [Link]

-

Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. YouTube. [Link]

-

Catalysis Application Guide: Buchwald Ligands and Precatalysts. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 4. Buchwald CX Precatalysts | Umicore [pmc.umicore.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 8. mdpi.com [mdpi.com]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Indispensable Role of XPhos in Modern Catalysis: A Technical Guide for Advanced Synthesis

Introduction: The Dawn of a New Era in Cross-Coupling

In the landscape of synthetic organic chemistry, the advent of palladium-catalyzed cross-coupling reactions has been nothing short of revolutionary, enabling the construction of complex molecular architectures with unprecedented efficiency. Central to this revolution has been the development of sophisticated phosphine ligands that modulate the reactivity and stability of the palladium catalyst. Among these, 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, widely known as XPhos, has emerged as a cornerstone ligand, empowering chemists to forge C-C, C-N, and C-O bonds with remarkable efficacy, particularly with previously challenging substrates.[1][2] Developed by the Buchwald group, XPhos is an air-stable, electron-rich biaryl monophosphine ligand that has become an indispensable tool in academic and industrial laboratories worldwide.[1] This technical guide provides an in-depth exploration of the core principles of XPhos, its mechanism of action, and its practical applications in catalysis, tailored for researchers, scientists, and professionals in drug development.

The Architectural Brilliance of XPhos: Unraveling the Structure-Activity Relationship

The exceptional performance of XPhos stems from its unique structural features. It possesses a biphenyl backbone with a dicyclohexylphosphino group at the 2-position and bulky triisopropyl groups at the 2′,4′, and 6′-positions.[1] This specific arrangement confers a combination of steric bulk and electron-donating properties that are critical for its catalytic prowess.[1][3]

The steric hindrance provided by the triisopropyl groups is not directly adjacent to the phosphorus atom but is remote, which is a key design element. This "remote steric bulk" promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly active in the catalytic cycle.[4] This contrasts with ligands where the bulk is closer to the metal center, which can sometimes hinder substrate approach. The electron-rich nature of the dicyclohexylphosphino group enhances the electron density on the palladium center, which in turn facilitates the crucial oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[1][5] This synergistic interplay of sterics and electronics is the foundation of XPhos's broad applicability and high turnover numbers.

Mechanism of Action: A Deep Dive into the Catalytic Cycle

The efficacy of XPhos is most evident in its ability to accelerate the key steps of the palladium-catalyzed cross-coupling cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, which forms C-C bonds, the XPhos-ligated Pd(0) complex readily undergoes oxidative addition with an aryl halide (Ar-X). The resulting Pd(II) intermediate then engages in transmetalation with an organoboron reagent. The final step, reductive elimination, is often the rate-limiting step. The steric bulk of XPhos promotes this step, leading to the formation of the desired biaryl product and regeneration of the active Pd(0) catalyst.[6][7] The use of XPhos has proven particularly advantageous for coupling challenging substrates, including heteroaryl chlorides and unstable boronic acids, often achieving high yields under mild conditions.[7][8]

Catalytic Cycle of Suzuki-Miyaura Coupling with XPhos

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling facilitated by an XPhos-ligated palladium catalyst.

Buchwald-Hartwig Amination

For C-N bond formation via the Buchwald-Hartwig amination, the XPhos ligand is instrumental in coupling a wide array of amines with aryl halides.[9][10] The catalytic cycle mirrors that of the Suzuki-Miyaura coupling in the initial oxidative addition step. Following this, the amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. The final reductive elimination step, which forges the C-N bond, is significantly accelerated by the steric and electronic properties of XPhos.[3][11] This has enabled the amination of challenging substrates, including primary and secondary amines, with aryl chlorides and tosylates, often at room temperature for electron-poor aryl chlorides.[1][9]

Catalytic Cycle of Buchwald-Hartwig Amination with XPhos

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination facilitated by an XPhos-ligated palladium catalyst.

The Advantage of Precatalysts: Enhancing Reproducibility and Efficiency

To further improve the reliability and ease of use of XPhos-based catalysis, a series of well-defined palladium precatalysts have been developed. These precatalysts, such as XPhos Pd G2, G3, and G4, are air- and moisture-stable crystalline solids that offer several advantages over generating the active catalyst in situ from a palladium source and the free ligand.[12]

The use of precatalysts ensures a precise ligand-to-palladium ratio, leading to more reproducible results. They also allow for the rapid and efficient generation of the active monoligated Pd(0) species under mild conditions, often at room temperature, which is particularly beneficial for reactions involving thermally sensitive substrates.[13] The third and fourth-generation precatalysts are designed to release the active catalyst upon reaction with a base, leaving behind benign and easily removable byproducts.

| Precatalyst Generation | Key Features & Advantages |

| G2 | A palladacycle that is readily activated to the active Pd(0) species.[14][15] |

| G3 | Features a 2-aminobiphenyl-derived palladacycle, offering enhanced stability and rapid activation at room temperature.[8] |

| G4 | An aminobiphenyl-ligated palladium chloride complex, providing excellent stability and catalytic activity. |

Field-Proven Applications and Experimental Protocols

The versatility of XPhos has been demonstrated in a vast number of synthetic applications, from the synthesis of complex natural products to the large-scale production of active pharmaceutical ingredients (APIs).[16][17]

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction using an XPhos-based precatalyst.

Materials:

-

Aryl chloride (1.0 mmol)

-

Boronic acid (1.2 mmol)

-

XPhos Pd G3 (0.02 mmol, 2 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Anhydrous, degassed solvent (e.g., toluene/water mixture)

-

Oven-dried reaction vessel with a magnetic stir bar

Procedure:

-

To the oven-dried reaction vessel, add the aryl chloride, boronic acid, XPhos Pd G3, and potassium phosphate under an inert atmosphere (e.g., in a glovebox).

-

Seal the vessel with a septum.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[8]

Representative Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous, degassed toluene (5 mL)

-

Oven-dried reaction vessel with a magnetic stir bar

Procedure:

-

In an oven-dried reaction vessel under an inert atmosphere, combine Pd(OAc)₂, XPhos, and NaOtBu.

-

Add the degassed toluene, followed by the aryl chloride and the amine.

-

Seal the vessel and heat the reaction mixture with stirring (e.g., at 100 °C) until the starting material is consumed, as monitored by TLC or GC.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash chromatography.[18]

Conclusion: The Enduring Legacy and Future of XPhos

XPhos has fundamentally transformed the field of palladium-catalyzed cross-coupling. Its unique combination of steric bulk and electron-richness has enabled chemists to tackle synthetic challenges that were once considered insurmountable.[1][19] The development of stable and highly active precatalysts has further solidified its position as a go-to ligand for a wide range of applications. As the demand for more efficient and sustainable synthetic methods continues to grow, the principles embodied by XPhos will undoubtedly inspire the design of the next generation of catalysts, ensuring its enduring legacy in the advancement of chemical synthesis.

References

-

Synthesis of a library of XPhos ligand derivatives by functional group... - ResearchGate. Available at: [Link]

-

Efficient synthesis of benzene-fused 6/7-membered amides via Xphos Pd G2 catalyzed intramolecular C–N bond formation - RSC Publishing. Available at: [Link]

-

XPhos - Grokipedia. Available at: [Link]

-

trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

-

Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC. Available at: [Link]

-

XPhos - Wikipedia. Available at: [Link]

-

Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2 Catalyzed Intermolecular Amidation Reaction | Bentham Science Publishers. Available at: [Link]

-

Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H - PMC. Available at: [Link]

-

XPhos Pd G2, | 741825-1G | SIGMA-ALDRICH | SLS Ireland. Available at: [Link]

-

Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society. Available at: [Link]

-

Structures of XPhos and XPhos‐based precatalysts. - ResearchGate. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

-

Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One. Available at: [Link]

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available at: [Link]

-

Buchwald Ligands. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. Available at: [Link]

-

A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. Available at: [Link]

-

A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F. Available at: [Link]

-

Buchwald–Hartwig amination - Grokipedia. Available at: [Link]

-

Phosphine ligands and catalysis - Research - Gessner Group. Available at: [Link]

-

Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. Available at: [Link]

-

Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - Organic Chemistry Portal. Available at: [Link]

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. Available at: [Link]

-

Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - ChemRxiv. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

-

Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. Available at: [Link]

-